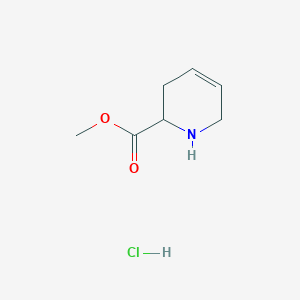

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride

Description

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate hydrochloride is a heterocyclic compound featuring a partially unsaturated tetrahydropyridine ring with a methyl ester group at the 2-position and a hydrochloride salt. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.

Properties

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h2-3,6,8H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPKBZYGIQOCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3,6-tetrahydropyridine with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, especially at the carboxylate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which are useful intermediates in organic synthesis .

Scientific Research Applications

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in studies related to neurotransmitter function and neurotoxicity.

Medicine: It serves as a model compound in the development of drugs targeting neurological disorders.

Industry: It is used in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a neurotoxin by inhibiting mitochondrial complex I, leading to oxidative stress and neuronal damage. This property makes it a valuable tool in studying neurodegenerative diseases such as Parkinson’s disease .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Table 1: Structural Comparison of Tetrahydropyridine Carboxylate Derivatives

*Target compound; data inferred from analogs.

Key Observations :

- Positional Isomerism: The 2-carboxylate and 4-carboxylate isomers differ in reactivity and steric hindrance due to ester group placement. For example, the 4-carboxylate derivative (CAS 70684-82-1) has a canonical SMILES structure optimized for hydrogen bonding, influencing its solubility and crystallinity .

- Functional Group Impact : MPTP lacks an ester group but features a phenyl substituent at the 4-position, contributing to its neurotoxic properties via metabolic activation to MPP+ . In contrast, carboxylate derivatives are less likely to exhibit direct toxicity and are more commonly used as synthetic intermediates.

Key Observations :

- Esterification : The target compound’s synthesis likely involves carbamate or esterification reactions, similar to methods for 4-carboxylate derivatives (e.g., methyl chloroformate under reflux) .

- Substituent Complexity : Compounds with bulky groups (e.g., benzhydryloxyethyl) require specialized purification (e.g., column chromatography), whereas simpler esters may crystallize directly .

Physicochemical and Pharmacological Properties

Table 3: Physicochemical and Application Comparison

Key Observations :

- Thermal Stability : The 3-carboxylate derivative with a tosyl group exhibits a defined melting point (159-152°C), suggesting higher crystallinity compared to simpler esters .

- Toxicity Profile : MPTP’s lipophilicity and amine structure enable blood-brain barrier penetration, leading to neurotoxicity. Carboxylate esters, being more polar and metabolically stable, are safer for handling and storage .

Commercial and Research Relevance

- MPTP : Widely used in neuroscience research to induce Parkinsonian symptoms in models .

- Carboxylate Derivatives : Marketed as building blocks (e.g., Enamine Ltd, CymitQuimica) for drug discovery. For example, ethyl 1,2,3,6-THP-3-carboxylate HCl is priced at €645/50mg, reflecting demand for chiral intermediates .

Biological Activity

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate; hydrochloride (MTPC) is a compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of MTPC, focusing on its antibacterial and antifungal properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MTPC is characterized by a tetrahydropyridine ring and a carboxylate functional group. The hydrochloride form indicates it is a salt formed from the reaction of this organic base with hydrochloric acid. Its molecular formula is , with a molecular weight of 177.63 g/mol .

Antibacterial Activity

Preliminary studies have indicated that MTPC exhibits antibacterial properties . Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, MTPC demonstrated significant activity against both Gram-positive and Gram-negative bacteria in vitro .

Antifungal Activity

In addition to its antibacterial effects, MTPC has also been noted for its antifungal activity . Studies suggest that it can effectively inhibit the growth of certain fungal pathogens, which could be beneficial in treating fungal infections . The specific mechanisms through which MTPC exerts these effects are still under investigation but may involve disruption of cellular processes in microorganisms.

The exact biological mechanisms by which MTPC exerts its effects are not fully understood. However, it is hypothesized that the compound interacts with specific biological targets within microbial cells. Binding studies indicate that MTPC may have a high affinity for certain enzymes or receptors, leading to inhibition of their activity . Further research is needed to elucidate these pathways and confirm the compound's mode of action.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of MTPC, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Methyl 4-pyridinecarboxylate; hydrochloride | Pyridine derivative | Antimicrobial activity |

| 1-Methylpyrrolidine-2-carboxylic acid; HCl | Pyrrolidine derivative | Neuroprotective effects |

| Hydroxylamine hydrochloride | Amino alcohol derivative | Strong reducing agent |

| Hydralazine hydrochloride | Hydrazine derivative | Antihypertensive properties |

MTPC's unique tetrahydropyridine structure combined with its carboxylate group may confer distinct biological activities not observed in other similar compounds .

Case Studies and Research Findings

A review of available literature highlights several key findings regarding MTPC:

- Antimicrobial Efficacy : In a controlled study, MTPC was tested against several bacterial stra

Q & A

Q. 1.1. What are the key structural and physicochemical properties of methyl 1,2,3,6-tetrahydropyridine-2-carboxylate hydrochloride?

The compound is a hydrochloride salt of a tetrahydropyridine derivative with the molecular formula C₆H₁₀ClNO₂ (based on structural analogs in ). Key properties include:

- Molecular weight : ~181.62 g/mol (calculated from formula).

- Solubility : Likely polar due to the hydrochloride salt, enhancing solubility in water and polar solvents (common for similar salts, as noted in ).

- Stereochemistry : The tetrahydropyridine ring introduces potential for stereoisomerism, requiring chiral analysis (e.g., via HPLC or NMR) .

Q. 1.2. What synthetic routes are reported for preparing methyl 1,2,3,6-tetrahydropyridine-2-carboxylate hydrochloride?

While direct synthesis is not explicitly documented, analogous methods for related tetrahydropyridine derivatives suggest:

- Step 1 : Acylation of 1,2,3,6-tetrahydropyridine with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the ester .

- Step 2 : Salt formation via HCl gas or aqueous HCl to yield the hydrochloride .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (common for polar intermediates) .

Q. 1.3. How can researchers validate the purity and identity of this compound?

- Chromatography : HPLC or GC-MS with standards (e.g., using C18 columns and UV detection at 254 nm) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the ester carbonyl (~170 ppm in ¹³C), tetrahydropyridine protons (δ 1.5–3.5 ppm), and aromatic protons (if substituted) .

- FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amine hydrochloride (N⁺–H, ~2500 cm⁻¹) .

Advanced Research Questions

Q. 2.1. What are the challenges in characterizing the stereochemistry of methyl 1,2,3,6-tetrahydropyridine-2-carboxylate hydrochloride?

- Chiral Centers : The tetrahydropyridine ring may adopt boat or chair conformations, complicating X-ray crystallography.

- Resolution Methods : Use chiral derivatizing agents (e.g., Mosher’s acid) or chiral stationary phases in HPLC (e.g., amylose-based columns) .

- Dynamic Effects : Variable-temperature NMR to study ring-flipping dynamics and confirm stereochemical stability .

Q. 2.2. How can researchers design assays to evaluate its biological activity, given structural analogs?

Q. 2.3. What analytical strategies address contradictions in reported molecular formulas (e.g., C₆H₁₀ClNO₂ vs. C₈H₁₅ClFNO)?

- Source Verification : Cross-reference CAS registry numbers (e.g., 70684-82-1 for methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride in ) to resolve discrepancies .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., m/z 181.0502 for C₆H₁₀ClNO₂⁺) to rule out fluorinated impurities or synthesis byproducts .

Q. 2.4. How can computational methods predict its reactivity or metabolic pathways?

- Density Functional Theory (DFT) : Calculate bond dissociation energies for ester hydrolysis or ring-opening reactions .

- ADME Prediction : Tools like SwissADME to estimate solubility, LogP, and cytochrome P450 interactions .

- Metabolite Identification : In silico docking with CYP3A4 or MAO-B enzymes (critical for neuroactive compounds) .

Methodological Considerations for Experimental Design

Q. 3.1. How to optimize reaction yields while minimizing neurotoxic byproducts?

Q. 3.2. What protocols ensure reproducibility in solubility and stability studies?

- Buffer Systems : Phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) for stability testing .

- Accelerated Degradation : Stress testing under UV light, heat (40–60°C), and humidity (75% RH) to identify degradation pathways .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.